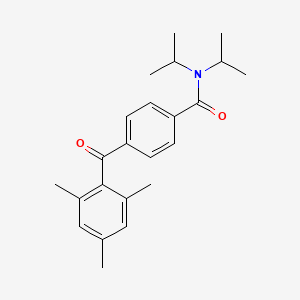
(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is an organic compound . It is derived from 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin . The compound contains functional groups such as aldehyde, ether, and phenol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid and its Cu(II) complex were prepared in good yields and purity . The synthesis of these compounds typically involves the condensation of an aliphatic or aromatic primary amine with carbonyl compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectrochemical tools . Techniques such as elemental analysis, HR-ESI-MS, FT-IR, UV-Vis, NMR, and single crystal X-ray diffraction (SCXRD) have been used for this purpose .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid and its Cu(II) complex were prepared and their reactions were analyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the compound (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-hydroxyhydrazinecarboxamide was found to have a density of 1.8±0.1 g/cm3, a molar refractivity of 62.0±0.5 cm3, and a polar surface area of 103 Å2 .作用機序
The mechanism of action of similar compounds has been investigated . For instance, it was found that 2-hydroxy−3-methoxybenzylidenethiazolo [3,2- a ]pyrimidines with 3-nitrophenyl substituent at C5 carbon atom demonstrated a high efficiency against M-HeLa (cervical adenocarcinoma) and low cytotoxicity against normal liver cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTIHKBCRWQQGK-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methoxyphenyl)pyrimidine-2,4-dione](/img/structure/B3743100.png)


![4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]-3-nitrobenzamide](/img/structure/B3743111.png)
![N-[4-(aminosulfonyl)benzyl]-4-tert-butylbenzenesulfonamide](/img/structure/B3743122.png)
![2-[2-(Benzylcarbamoyl)phenyl]benzoic acid](/img/structure/B3743136.png)

![(5Z)-2-amino-5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B3743144.png)
![5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3743149.png)
![6-Hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B3743154.png)
![1,4-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3743183.png)
![diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B3743185.png)
![4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide](/img/structure/B3743189.png)
amino]methyl}-N,N-diethylaniline](/img/structure/B3743194.png)
